

Application Notes and Protocols for JMI-105 in Animal Models of Malaria

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JMI-105

Cat. No.: B12410828

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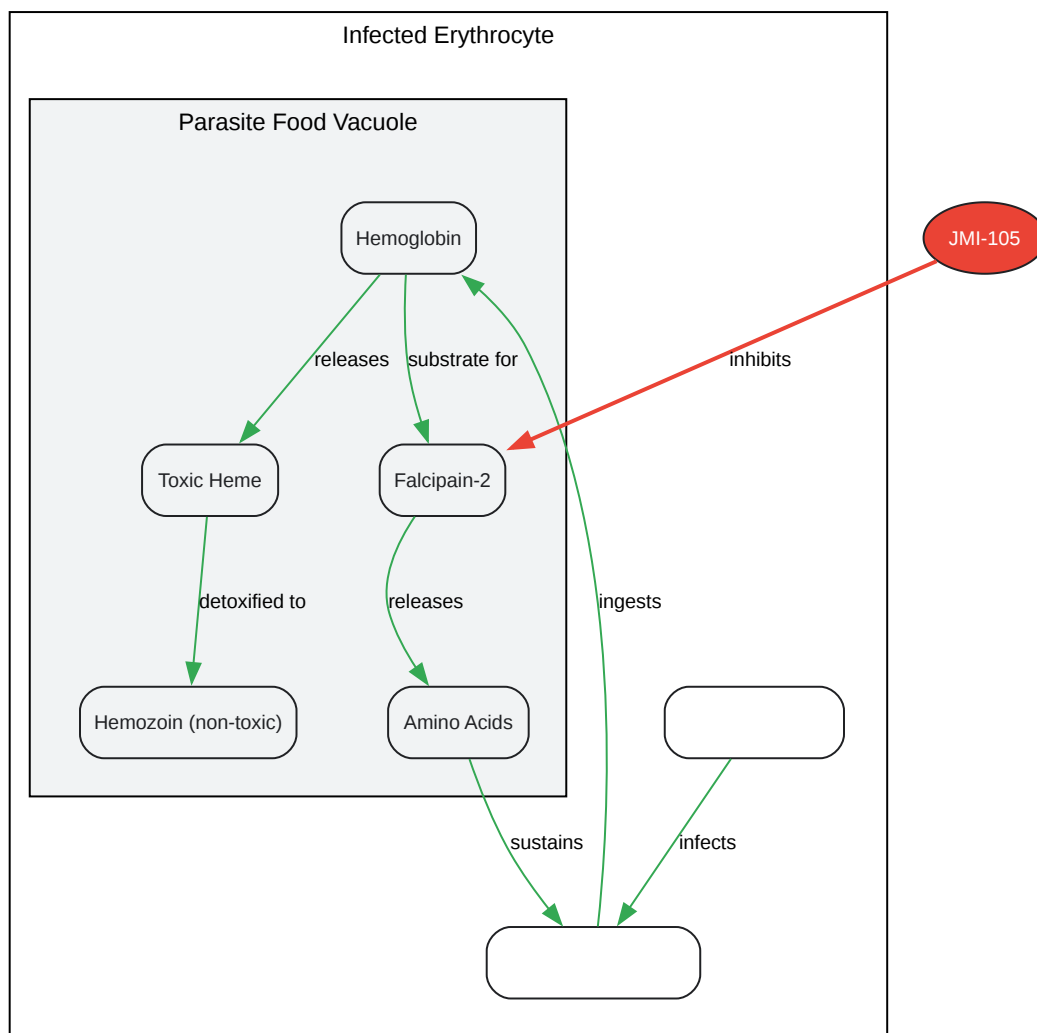
Introduction

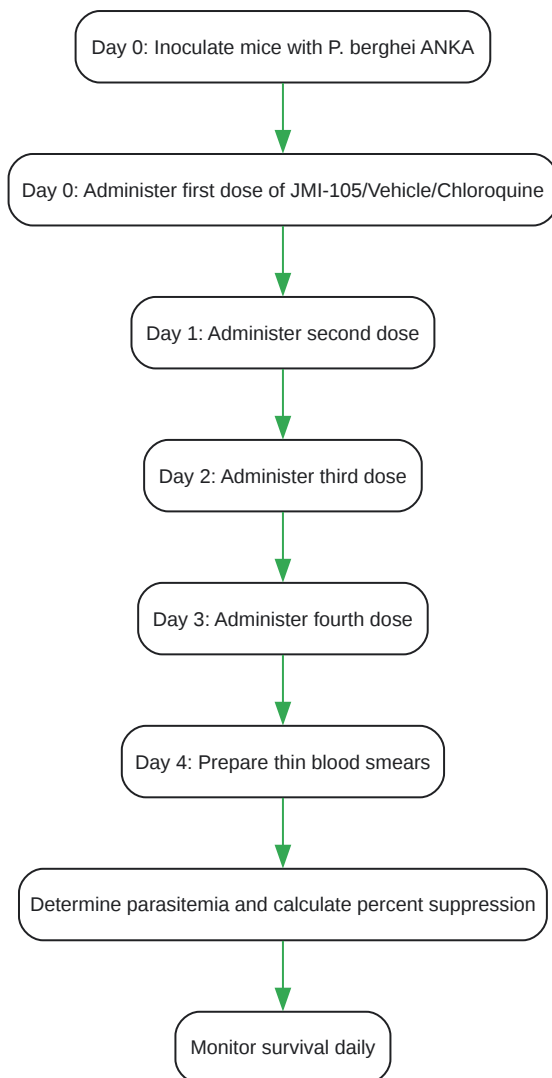
JMI-105 has been identified as a potent inhibitor of the *Plasmodium falciparum* cysteine protease, falcipain-2 (PfFP-2). This enzyme is crucial for the parasite's lifecycle, specifically in the degradation of host hemoglobin to acquire essential amino acids. Inhibition of falcipain-2 disrupts this process, leading to parasite death. Preclinical studies using murine models of malaria have demonstrated the potential of **JMI-105** as an antimalarial agent, showing a significant reduction in parasitemia and an increase in host survival time.

These application notes provide a summary of the available data and detailed protocols for the evaluation of **JMI-105** in a *Plasmodium berghei* ANKA infection model in mice, a widely used model for studying severe malaria.

Mechanism of Action: Inhibition of Falcipain-2

JMI-105 targets falcipain-2, a key cysteine protease located in the food vacuole of the malaria parasite. Falcipain-2 is integral to the hemoglobin degradation pathway. By inhibiting this enzyme, **JMI-105** prevents the breakdown of hemoglobin, thereby starving the parasite of the necessary amino acids for its growth and proliferation. This ultimately leads to a reduction in parasite load and prolongs the survival of the infected host.





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- To cite this document: BenchChem. [Application Notes and Protocols for JMI-105 in Animal Models of Malaria]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12410828#jmi-105-application-in-animal-models-of-malaria\]](https://www.benchchem.com/product/b12410828#jmi-105-application-in-animal-models-of-malaria)

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com